ラウリルオレイン酸

説明

Lauryl oleate is a wax ester.

科学的研究の応用

バイオベースポリマー

ラウリルオレイン酸は、バイオベースポリマーの一種である新規ポリ(メタ)アクリレートの製造に使用できます . これらのポリマーは、再生可能な資源から得られており、その低毒性と高い汎用性により注目を集めています。コーティング、接着剤、エラストマーなど、さまざまな用途で使用できます。

抗菌剤耐性研究

微生物学の分野では、ラウリルオレイン酸は、細菌の抗生物質耐性における役割について研究されてきました . 研究によると、オレイン酸などの脂肪酸の産生量が増加すると、ゲンタマイシンなどの抗生物質に対する耐性が促進されるため、ラウリルオレイン酸は耐性メカニズムの研究に役立つ化合物です。

生化学試薬

ラウリルオレイン酸は、生化学試薬として、生命科学研究において、生物学的材料や有機化合物の研究に使用されます . その特性は、脂質代謝や酵素-基質相互作用を調べるものなど、さまざまな実験設定に適しています。

膜生物学

ラウリルオレイン酸は、膜生物学の研究にも関連しています。 これは、膜ヒドラターゼとその環境ストレスに対する細胞防御メカニズムにおける役割の調査に関与することができます .

作用機序

Target of Action

Lauryl oleate, also known as dodecyl oleate, is primarily used in cosmetic formulations . Its primary targets are the skin cells, where it acts as an emollient . Emollients are substances that soften and smooth the skin. They work by forming an oily layer on the top of the skin that traps water in the skin .

Mode of Action

Lauryl oleate interacts with the skin by penetrating into the intercellular regions of the stratum corneum, the outermost layer of the skin . It increases the fluidity and solubilizes lipid components, as well as binds to keratin filaments, causing a disruption within corneocytes . This interaction results in the skin becoming more supple and smooth .

Biochemical Pathways

Lauryl oleate’s action involves the disruption of the lipid bilayer of the stratum corneum . This disruption increases the permeability of the skin, allowing for better penetration of other substances, such as drugs or active ingredients in skincare products . .

Pharmacokinetics

As a topical agent, it is primarily absorbed through the skin where it exerts its effects locally . Its impact on bioavailability is more relevant in the context of its role as a penetration enhancer, where it can increase the bioavailability of other compounds applied to the skin .

Result of Action

The molecular and cellular effects of lauryl oleate’s action primarily involve changes to the skin cells. It increases the fluidity of the lipid bilayer in the stratum corneum, disrupts the structure of corneocytes, and enhances the permeability of the skin . These changes result in the skin becoming softer and smoother, and can enhance the penetration of other substances applied to the skin .

Action Environment

Environmental factors can influence the action, efficacy, and stability of lauryl oleate. For instance, the presence of other compounds in a formulation can affect its ability to act as a penetration enhancer . Additionally, factors such as pH, temperature, and the presence of moisture can potentially influence its stability and efficacy . .

将来の方向性

Lauryl oleate has potential for future applications in the cosmetics industry. For instance, Evonik has highlighted Tegosoft LO MB (INCI: Lauryl Oleate), an emollient to replace mineral oil, as a natural and sustainable ingredient offering comparable sensory benefits . The ingredient responds to consumer demand for eco-friendly products while maintaining the performance of skincare formulations .

生化学分析

Biochemical Properties

Lauryl oleate plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is oleate hydratase, which catalyzes the addition of water to the carbon-carbon double bond of oleic acid to produce ®-10-hydroxystearic acid . This interaction is crucial for the hydration process and involves the enzyme’s flavin adenine dinucleotide (FAD) cofactor, which optimizes the active site structure . Lauryl oleate also interacts with other hydratases and dehydratases, contributing to a wide range of biochemical reactions.

Molecular Mechanism

The molecular mechanism of lauryl oleate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Lauryl oleate binds to specific enzymes, such as oleate hydratase, and modulates their activity. This binding interaction is facilitated by the enzyme’s FAD cofactor, which helps optimize the active site structure . Additionally, lauryl oleate can inhibit or activate other enzymes involved in lipid metabolism, leading to changes in gene expression and cellular function.

Metabolic Pathways

Lauryl oleate is involved in several metabolic pathways, including lipid metabolism and fatty acid oxidation. It interacts with enzymes such as oleate hydratase and other hydratases and dehydratases, which play a role in the hydration and dehydration of fatty acids . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function and energy homeostasis.

特性

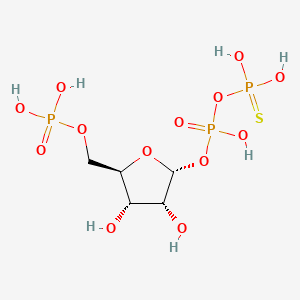

IUPAC Name |

dodecyl octadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H58O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-30(31)32-29-27-25-23-21-14-12-10-8-6-4-2/h16-17H,3-15,18-29H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPCWUWUWIWSGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36078-10-1 | |

| Record name | 9-Octadecenoic acid (9Z)-, dodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-2-(4-methoxyanilino)acetamide](/img/structure/B1237479.png)

![5-Decyl-4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane](/img/structure/B1237490.png)

![[(E)-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylideneamino]thiourea](/img/structure/B1237497.png)